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Compound of Interest

Compound Name: N-Demethylroxithromycin

CAS No.: 118267-18-8

Cat. No.: B138746 Get Quote

Executive Summary
N-Demethylroxithromycin (Pharmacopoeial designation: Impurity F) is a critical specified

impurity and primary metabolite of the semi-synthetic macrolide antibiotic Roxithromycin.[1]

Chemically defined as 3'-N-demethylerythromycin 9-[O-[(2-methoxyethoxy)methyl]oxime], it

arises primarily through oxidative N-dealkylation of the desosamine sugar moiety.[1]

Control of this impurity is mandated by major pharmacopoeias (EP, USP, BP) due to its

structural similarity to the parent drug, which challenges chromatographic separation, and its

potential impact on potency and safety profiles.[1] This guide provides a comprehensive

technical analysis of its formation, detection, and control strategies for pharmaceutical

scientists.

Chemical & Structural Characterization[1][2][3][4]
N-Demethylroxithromycin differs from the parent molecule, Roxithromycin, by the loss of a

single methyl group on the 3'-amino position of the desosamine ring. This subtle modification

significantly alters the basicity and polarity of the molecule, influencing its retention behavior in

reverse-phase chromatography.
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Feature Roxithromycin (Parent)
N-Demethylroxithromycin
(Impurity F)

CAS Number 80214-83-1 118267-18-8

Molecular Formula C41H76N2O15 C40H74N2O15

Molecular Weight 837.05 g/mol 823.02 g/mol

Structural Change Tertiary amine (-N(CH3)2) Secondary amine (-NHCH3)

EP Impurity Code N/A Impurity F

Relative Retention (RRT) 1.00 ~0.83 (Method Dependent)

Formation Mechanisms: Causality & Pathways
Understanding the genesis of Impurity F is essential for upstream process control. It originates

from two distinct pathways:

A. Oxidative Degradation (Stability)
The tertiary amine on the desosamine sugar is susceptible to oxidative attack.[1] In the

presence of radical initiators, light, or peroxides (often found in excipients like povidone or

PEG), the N-methyl group undergoes oxidative demethylation.[1]

Mechanism: Abstraction of an

-proton adjacent to the nitrogen, followed by reaction with oxygen to form an unstable
carbinolamine intermediate, which collapses to release formaldehyde and the secondary
amine (Impurity F).[1]

B. Synthetic Carryover (Process)
If the starting material, Erythromycin A Oxime, contains N-demethylerythromycin A oxime

impurities, these will carry through the etherification reaction used to synthesize Roxithromycin.

[1]

C. Metabolic Pathway (In Vivo)
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While primarily an impurity in CMC (Chemistry, Manufacturing, and Controls), N-
Demethylroxithromycin is also the major metabolite of Roxithromycin in humans, formed via

hepatic CYP3A4-mediated metabolism.[1]
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Figure 1: Pathway of N-Demethylation leading to Impurity F.[1]

Analytical Strategy: Detection & Quantification
Separating Impurity F from Roxithromycin is challenging due to their similar hydrophobicity. The

secondary amine of Impurity F is slightly less basic than the tertiary amine of the parent, which

can be exploited using pH-controlled mobile phases.

A. Pharmacopoeial Method (EP/BP Basis)
The European Pharmacopoeia (EP) prescribes a gradient LC method.[1] However, modern

labs often optimize this for higher throughput.

Column: C18 end-capped stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).[1][2][3]

Why: "End-capped" is critical to reduce silanol interactions with the basic amine,

preventing peak tailing.

Mobile Phase A: Ammonium Dihydrogen Phosphate buffer (adjusted to pH ~5.0 - 6.0).

Mobile Phase B: Acetonitrile (ACN).[1][2][4]

Detection: UV at 205 nm.[4]

Note: Macrolides lack strong chromophores; 205 nm detects the carbonyl/ester groups but

requires high-purity solvents to minimize baseline noise.
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B. Self-Validating Protocol (System Suitability)
To ensure the method effectively resolves Impurity F, the following System Suitability criteria

must be met:

Resolution (Rs): The resolution between Impurity F (RRT ~0.83) and Roxithromycin must be

> 2.0.[1][5]

Peak Symmetry: Tailing factor for Roxithromycin should be < 1.5.

Signal-to-Noise: For the sensitivity solution (0.05% level), S/N ratio > 10.

C. Advanced Characterization: LC-MS/MS
For definitive identification during method development, Mass Spectrometry is required.

Roxithromycin [M+H]+: m/z 837.5[1]

Impurity F [M+H]+: m/z 823.5 (Mass shift of -14 Da corresponds to loss of -CH3 + H).[1]
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Figure 2: Analytical workflow for the identification and quantification of Impurity F.

Regulatory & Toxicological Context
Regulatory Limits
Under ICH Q3B(R2) and EP monographs, Impurity F is a Specified Impurity.[1]

Acceptance Criteria: Typically NMT (Not More Than) 0.5% (varies by specific monograph

version; check current EP/USP).[1]

Reporting Threshold: 0.1%.

Toxicological Implications
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While N-Demethylroxithromycin is a metabolite formed naturally in the human body, its

presence in the drug product implies a reduction in the effective dose of the parent API.

Activity: Studies suggest it retains antibacterial activity but with altered pharmacokinetics

compared to Roxithromycin.

Safety: As a major metabolite, it generally qualifies for qualification thresholds higher than

novel impurities, but strict limits are enforced to ensure batch consistency and stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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